5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is an organic compound characterized by its unique structure and potential applications in various chemical processes. This compound is derived from 1,1,3,3-tetramethylcyclohexane, which serves as a base structure modified by the introduction of a bromoethyl group. The compound's chemical formula is and it has a molecular weight of approximately 244.19 g/mol.
The primary source of information regarding 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane includes chemical databases and scientific literature that detail its synthesis methods, properties, and applications. The compound can be synthesized through various chemical reactions that introduce the bromoethyl group to the tetramethylcyclohexane framework.
This compound falls under the category of alkyl halides due to the presence of a bromine atom attached to an ethyl group. Alkyl halides are known for their reactivity in nucleophilic substitution and elimination reactions.
The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane followed by an alkylation reaction with bromoethane.
Technical Details:
The molecular structure of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane consists of a cyclohexane ring with four methyl groups and one bromoethyl side chain.
CC(C)(C)C1CCC(C(C)C)C(C)C1Br
.The compound exhibits a complex three-dimensional arrangement due to steric hindrance from the bulky tetramethyl groups.
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can participate in several significant chemical reactions:
Technical Details:
The mechanism of action for reactions involving 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane generally follows standard pathways for alkyl halides:
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has potential applications in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3